molecular formula C12H16N2O2S B4092439 Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate

Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate

Cat. No.: B4092439
M. Wt: 252.33 g/mol
InChI Key: HMTHAMMAJRBADT-UHFFFAOYSA-N
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Description

Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C12H16N2O2S and its molecular weight is 252.33 g/mol. The purity is usually 95%.
The exact mass of the compound methyl [(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetate is 252.09324893 g/mol and the complexity rating of the compound is 275. The solubility of this chemical has been described as 37.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl [(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetate serves as a key precursor in synthesizing various heterocyclic compounds. For instance, it has been used to synthesize new derivatives of quinazolin-4-one moiety, where it undergoes reactions with aromatic aldehydes to producedifferent hydrazone derivatives (Al-ALAAF & Al-iraqi, 2021). These reactions showcase the versatility of this compound in creating a range of heterocyclic structures.

Synthesis of Quinazolin-4-one Derivatives

The compound is utilized in the synthesis of quinazolin-4-one derivatives. A study highlighted its use as a precursor for creating new quinazolin-4(3H)-one derivatives, demonstrating its effectiveness in complex organic synthesis processes (Al-iraqi & Ibraheem Al-Allaf, 2021).

Green Chemistry Approaches

Recent advancements include the application of green chemistry principles. A 2022 study developed a green synthetic procedure for a compound structurally related to methyl [(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetate. This approach emphasizes the growing importance of environmentally friendly methods in chemical synthesis (Molnar, Komar, & Jerković, 2022).

Crystal Structure Analysis

The compound and its derivatives have been subjects of crystal structure analysis. Such studies are crucial in understanding the molecular configuration and potential applications in various fields. For example, the crystal structure of a related compound was analyzed, providing insights into its molecular orientation and stability (Rajnikant et al., 2001).

Properties

IUPAC Name

methyl 2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-8-9-5-3-4-6-10(9)14-12(13-8)17-7-11(15)16-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTHAMMAJRBADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331423
Record name methyl 2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

578003-19-7
Record name methyl 2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.